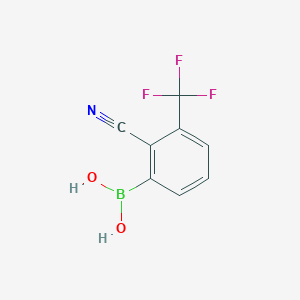

2-Cyano-3-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-cyano-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF3NO2/c10-8(11,12)6-2-1-3-7(9(14)15)5(6)4-13/h1-3,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSIRNXSZUZLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(F)(F)F)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of 2-Cyano-3-(trifluoromethyl)phenylboronic acid

An In-depth Technical Guide to 2-Cyano-3-(trifluoromethyl)phenylboronic acid

Introduction: A Strategic Building Block in Modern Synthesis

In the landscape of modern organic chemistry and drug discovery, the rational design of molecular building blocks is paramount. Arylboronic acids are foundational reagents, celebrated for their versatility, stability, and functional group tolerance, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Among this vital class of compounds, this compound (CAS No. 1198181-40-6) emerges as a highly strategic intermediate. Its unique substitution pattern, featuring two potent electron-withdrawing groups—a cyano (-CN) and a trifluoromethyl (-CF₃) moiety—offers chemists precise control over the electronic properties and reactivity of both the reagent itself and the resulting coupled products.

The trifluoromethyl group is a cornerstone in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] Concurrently, the cyano group serves not only as a powerful electronic modulator but also as a versatile synthetic handle for subsequent chemical transformations. This guide provides an in-depth examination of the physical and chemical properties of this compound, offering field-proven insights into its application, handling, and reactivity for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical and Spectroscopic Properties

A comprehensive understanding of a reagent's fundamental properties is the bedrock of its effective application. The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable reference point for laboratory use.

Physical and Chemical Identity

| Property | Value | Reference(s) |

| CAS Number | 1198181-40-6 | [5] |

| Molecular Formula | C₈H₅BF₃NO₂ | [6][7] |

| Molecular Weight | 214.94 g/mol | [6][7] |

| Appearance | White to off-white solid | [8] |

| Melting Point | Data not consistently reported; varies by purity. | |

| Boiling Point | 377.5 ± 52.0 °C (Predicted) | [8] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [8] |

| pKa | 7.00 ± 0.58 (Predicted) | [8] |

| Solubility | Soluble in most polar organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in nonpolar solvents like hexanes. | [9] |

Spectroscopic Profile

-

¹H NMR: Aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.5-8.5 ppm), influenced by the anisotropic effects of the cyano and trifluoromethyl groups. The boronic acid protons (-B(OH)₂) would present as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group is expected, typically around δ -60 to -65 ppm relative to a CFCl₃ standard.

-

¹¹B NMR: A broad singlet characteristic of a trigonal boronic acid species would be observed, typically in the range of δ 28-34 ppm.

-

¹³C NMR: Aromatic carbons would show characteristic shifts, with carbons directly attached to the electron-withdrawing substituents being significantly deshielded. The C-B carbon signal is often broad and may be difficult to observe.

-

FT-IR (ATR): Key stretches would include a strong, sharp peak around 2230-2210 cm⁻¹ for the C≡N stretch, strong C-F stretching bands in the 1350-1100 cm⁻¹ region, and a broad O-H stretch from the boronic acid group around 3500-3200 cm⁻¹.

Part 2: Chemical Reactivity and Stability Profile

The utility of this compound is defined by its reactivity in carbon-carbon bond formation and its inherent stability challenges.

The Suzuki-Miyaura Cross-Coupling Reaction

This reagent is primarily employed in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for synthesizing biaryls, styrenes, and polyolefins.[1][10] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate.[2][11]

Mechanism Overview: The catalytic cycle is a well-established, three-step process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[1][2]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[12]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[10][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Decomposition Pathways

While boronic acids are considered relatively stable, they are susceptible to several decomposition pathways that can impact reaction efficiency and product purity. Understanding these pathways is critical for proper storage and handling.

-

Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often accelerated by aqueous acidic or basic conditions and the presence of certain metals.[13] Electron-rich and sterically hindered arylboronic acids are particularly prone to this side reaction.[13]

-

Oxidation: Exposure to air can lead to the oxidation of the C-B bond, yielding the corresponding phenol as a byproduct.

-

Trimerization (Boroxine Formation): Boronic acids can undergo thermal or dehydrative trimerization to form cyclic boroxine anhydrides. While this process is often reversible upon exposure to water, the presence of boroxines can complicate stoichiometry and affect reaction kinetics, as they may not be as reactive as the free boronic acid.[14]

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

-

Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow the flask to cool to room temperature under an inert atmosphere (e.g., Nitrogen).

-

Reagent Addition: To the flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

-

Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of Toluene and Water). Degas the resulting suspension by bubbling nitrogen through it for 15-20 minutes. Causality Note: Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Catalyst Addition: Add the palladium catalyst to the mixture. The flask should be briefly opened under a positive pressure of inert gas to minimize air exposure.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

Handling and Storage Best Practices

To ensure the integrity and reactivity of this compound, adherence to proper storage and handling procedures is essential.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and refrigerated at 2-8°C. [7][8]This minimizes exposure to moisture and oxygen, mitigating the risks of protodeboronation and oxidation. [15]* Handling: Always handle the solid material in a well-ventilated area or a fume hood. [16]Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [17]Avoid creating dust. [15]When weighing and transferring the reagent, do so as quickly as possible to limit exposure to the atmosphere. For reactions requiring anhydrous conditions, handling in a glovebox is ideal.

Part 4: Safety Information

While the specific Safety Data Sheet (SDS) for this compound indicates no known hazards under GHS classification, it is prudent to treat it with the caution afforded to its chemical class. [5]Many structurally similar arylboronic acids are classified as irritants. [17][18]

-

Hazard Statements (General for Class):

-

H302: Harmful if swallowed. [7] * H315: Causes skin irritation. [18] * H319: Causes serious eye irritation. [18] * H335: May cause respiratory irritation. [18]* Precautionary Measures:

-

Avoid breathing dust. [18] * Wash skin thoroughly after handling. [16] * Wear protective gloves, eye protection, and face protection. [17] * In case of contact with eyes, rinse cautiously with water for several minutes. [18] * If skin irritation occurs, seek medical advice. [16] * Dispose of contents/container to an approved waste disposal plant. [16] Some arylboronic acids have been found to be weakly mutagenic in microbial assays, and as such, may be considered potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs). [13]Therefore, appropriate measures should be taken to control residual levels in final products. [13]

-

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Angene Chemical. Safety Data Sheet - 3-(Trifluoromethyl)Phenylboronic Acid. [Link]

-

Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Angewandte Chemie International Edition. Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

Semantic Scholar. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Molecules. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

- Google Patents.

-

Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents. Process for the preparation of substituted phenylboronic acids.

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. [Link]

-

Endocrinology. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. [Link]

-

Journal of Nanobiotechnology. Phenylboronic acid in targeted cancer therapy and diagnosis. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Molecules. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. jelsciences.com [jelsciences.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. 2-Cyano-4-(trifluoromethyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Cyano-5-(trifluoromethyl)phenylboronic acid | 1375110-43-2 [sigmaaldrich.com]

- 8. This compound CAS#: 1198181-40-6 [m.chemicalbook.com]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. mt.com [mt.com]

- 12. m.youtube.com [m.youtube.com]

- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 14. orgsyn.org [orgsyn.org]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 18. angenechemical.com [angenechemical.com]

The Synthetic Cornerstone: A Technical Guide to 2-Cyano-3-(trifluoromethyl)phenylboronic acid

For the modern researcher in drug discovery and materials science, the strategic selection of building blocks is paramount to achieving desired molecular architectures and functionalities. Among the vast arsenal of synthetic reagents, 2-Cyano-3-(trifluoromethyl)phenylboronic acid (CAS Number: 1198181-40-6) has emerged as a particularly valuable asset. Its unique substitution pattern, featuring both a nitrile and a trifluoromethyl group, imparts a distinct electronic profile that offers nuanced control over reactivity and molecular properties. This guide provides an in-depth technical overview of this versatile reagent, from its fundamental properties to its practical application in transformative chemical syntheses.

Core Molecular Attributes and Physicochemical Profile

This compound is a white to off-white solid at room temperature. The strategic placement of the electron-withdrawing cyano and trifluoromethyl groups on the phenyl ring significantly influences its chemical behavior.

Structural and Electronic Considerations

The trifluoromethyl (-CF3) group, positioned meta to the boronic acid moiety, is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[1] This inductive effect increases the Lewis acidity of the boronic acid, which can enhance its reactivity in certain cross-coupling reactions.[2][3] The ortho-cyano (-CN) group also contributes to the electron-deficient nature of the aromatic ring. This electronic landscape is a key determinant of the molecule's utility in modern synthetic chemistry.[4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 1198181-40-6 | [5] |

| Molecular Formula | C₈H₅BF₃NO₂ | [5] |

| Molecular Weight | 214.94 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Predicted Boiling Point | 377.5 ± 52.0 °C | Supplier Data |

| Predicted Melting Point | Not available | - |

| Solubility | Soluble in organic solvents such as methanol, DMSO | General knowledge |

Synthesis Strategies: Navigating the Challenges

The synthesis of cyanophenylboronic acids presents a unique challenge due to the reactivity of the nitrile group towards common organometallic intermediates used in boronic acid synthesis.[6] Standard methods involving Grignard or organolithium reagents can lead to undesired side reactions with the cyano group.

A common and effective strategy for the synthesis of 2-cyanophenylboronic acid derivatives involves a directed ortho-metalation approach. This is often followed by reaction with a trialkyl borate and subsequent hydrolysis. A plausible synthetic route is outlined below:

This low-temperature reaction minimizes the attack of the organolithium species on the nitrile group.[6] The choice of a suitable base and reaction conditions is critical to achieving a good yield and purity.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and organic materials.[8]

The unique electronic properties of this compound can influence the efficiency and selectivity of the Suzuki-Miyaura coupling. The electron-withdrawing groups can affect the transmetalation step of the catalytic cycle.

Mechanistic Insights

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid must be activated by a base to form a boronate species, which is more nucleophilic and facilitates the transmetalation step.[8][9]

The presence of the ortho-cyano group in the target molecule can potentially lead to interesting mechanistic effects, including chelation with the palladium center, which may influence the regioselectivity and efficiency of the coupling.[10]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is adapted from established methodologies for similar substrates.

Materials:

-

Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 M aqueous solution, 2.0 mL, 4.0 mmol)

-

Toluene (10 mL)

-

Degassed water

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium(II) acetate, and triphenylphosphine.

-

Add toluene followed by the aqueous potassium carbonate solution.

-

Stir the reaction mixture vigorously and heat to 80-90 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Handling, Storage, and Safety Considerations

As with all laboratory chemicals, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the reagent.

Safety Precautions

A Safety Data Sheet (SDS) for this compound indicates no known specific hazards, but standard laboratory safety practices should always be followed.[5] For related trifluoromethylphenylboronic acids, hazards such as skin and eye irritation have been noted.[11][12] Therefore, it is prudent to handle this compound with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact with skin or eyes, flush immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[5]

Storage and Stability

Arylboronic acids can be susceptible to decomposition, particularly through protodeboronation (loss of the boronic acid group). To ensure the longevity and reactivity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended for long-term storage.[13]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.

-

Container: Keep the container tightly sealed.

Spectroscopic Characterization

-

¹H NMR: The aromatic region will show complex splitting patterns corresponding to the three protons on the phenyl ring. The hydroxyl protons of the boronic acid group will appear as a broad singlet, which is exchangeable with D₂O.[14]

-

¹³C NMR: The spectrum will show distinct signals for the eight carbon atoms. The carbon attached to the boron atom will have a characteristic chemical shift. The nitrile and trifluoromethyl carbons will also be readily identifiable.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.

-

IR Spectroscopy: Characteristic vibrational bands for the O-H stretch of the boronic acid, the C≡N stretch of the nitrile, and the C-F stretches of the trifluoromethyl group will be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its unique electronic properties, stemming from the ortho-cyano and meta-trifluoromethyl substituents, make it a powerful tool for the construction of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in the pursuit of novel pharmaceuticals and advanced materials.

References

-

Gierczyk, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

Prakash, G. K. S., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of chemical research, 43(11), 1575-1587. [Link]

-

Angene Chemical. (2021). 3-(Trifluoromethyl)Phenylboronic Acid Safety Data Sheet. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Innovations: The Versatility of 3-(Trifluoromethyl)phenylboronic Acid. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Siodła, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2378-2388. [Link]

- Google Patents. (n.d.).

-

Chemical Science (RSC Publishing). (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

-

Thomas, A. A., et al. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(16), 6050-6053. [Link]

-

Joiris, E., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5096. [Link]

-

Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]

-

S, P., & V, S. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-11. [Link]

- Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

- Google Patents. (n.d.). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.

- Google Patents. (n.d.).

-

Kinzel, T., et al. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

- Google Patents. (n.d.).

-

Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Polycyclic Aromatic Compounds, 1-22. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Ahmad/982f254b413123891461f5f2a11b61c94541312e]([Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. angenechemical.com [angenechemical.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

Molecular structure and weight of 2-Cyano-3-(trifluoromethyl)phenylboronic acid

An In-depth Technical Guide to 2-Cyano-3-(trifluoromethyl)phenylboronic Acid

Introduction: A Strategic Building Block in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] this compound emerges as a highly valuable bifunctional reagent, presenting both a reactive boronic acid moiety and electronically distinct cyano and trifluoromethyl groups.

This guide provides an in-depth examination of the molecular structure, properties, and applications of this compound. It is intended for researchers and drug development professionals who leverage advanced chemical building blocks to construct complex molecular architectures. The protocols and insights herein are grounded in established chemical principles, offering a practical framework for the effective utilization of this versatile compound. Boronic acids are renowned for their stability, low toxicity, and versatile reactivity, making them indispensable intermediates in organic synthesis.[3]

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. This compound is typically supplied as a stable, solid material, though its handling requires attention to standard laboratory safety protocols.

Core Data Summary

The key quantitative and qualitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1198181-40-6 | [4][5] |

| Molecular Formula | C₈H₅BF₃NO₂ | [6] |

| Molecular Weight | 214.94 g/mol | [6] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

| pKa (Predicted) | 7.00 ± 0.58 | [4] |

| Boiling Point (Predicted) | 377.5 ± 52.0 °C | [4] |

| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [4] |

Molecular Structure Visualization

The spatial arrangement of the cyano, trifluoromethyl, and boronic acid groups on the phenyl ring dictates the molecule's reactivity and steric profile. The ortho-cyano group and meta-trifluoromethyl group create a unique electronic environment that influences the reactivity of the boronic acid in cross-coupling reactions.

Caption: Molecular structure of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of cyanophenylboronic acids requires careful selection of reagents to avoid unwanted reactions with the nitrile functional group.

Synthetic Protocol: Ortho-Lithiation Approach

A common and effective strategy involves directed ortho-metalation. However, the presence of the nitrile group complicates standard Grignard or organolithium approaches, as these strong nucleophiles can attack the cyano carbon.[7] A widely adopted method for synthesizing nitrile-containing boronic acids involves the use of a strong, non-nucleophilic base at very low temperatures to generate the aryllithium species, which is then trapped with a boron electrophile.[7]

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-bromo-6-(trifluoromethyl)benzonitrile (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions.

-

Lithiation: A solution of n-butyllithium (n-BuLi, 1.05 equivalents) in hexanes is added dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at this temperature for 1 hour. The n-BuLi selectively abstracts the proton ortho to the cyano group, which is the most acidic position, without attacking the nitrile itself.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining a temperature below -70 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm slowly to room temperature overnight.

-

Hydrolysis (Work-up): The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl). The mixture is stirred for 1 hour to ensure complete hydrolysis of the borate ester to the desired boronic acid.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography or recrystallization to yield this compound as a solid.

Spectroscopic Characterization Protocol

Confirming the identity and purity of the synthesized compound is paramount. A suite of spectroscopic techniques is employed for full characterization.[8][9]

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expect to see signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the phenyl ring. The specific chemical shifts and coupling patterns will confirm the substitution pattern.

-

¹³C NMR Spectroscopy: This spectrum will show distinct signals for each carbon atom, including the quaternary carbons of the cyano and trifluoromethyl groups, and the carbon atom bonded to boron.

-

¹⁹F NMR Spectroscopy: This is a crucial technique for fluorinated compounds. A single signal (which may be a singlet or a more complex multiplet depending on coupling) is expected, confirming the presence and electronic environment of the -CF₃ group.[9]

-

¹¹B NMR Spectroscopy: Boron NMR will show a characteristic broad signal for the boronic acid group, typically in the range of 27-30 ppm, confirming the presence of the B(OH)₂ moiety.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule, matching the calculated value for C₈H₅BF₃NO₂.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[10][11] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals.[12] The electron-withdrawing nature of the cyano and trifluoromethyl groups can influence the reaction kinetics, often requiring careful optimization of the catalyst system and reaction conditions.[13]

Experimental Workflow: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of this compound with an aryl halide.

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents).

-

Solvent Addition and Degassing: Add a degassed solvent system, such as a mixture of toluene and water. The reaction mixture must be thoroughly degassed by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes. This step is critical as oxygen can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to the target temperature (e.g., 90 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting reagent is consumed.

-

Work-up: Once complete, cool the reaction to room temperature and dilute it with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure biaryl product.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. Users should always consult the latest Safety Data Sheet (SDS) before use.[5][14][15]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4] Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is important for maintaining their integrity.

-

First Aid: In case of skin contact, wash immediately with soap and water.[5] In case of eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is a sophisticated and powerful building block for modern organic synthesis. Its unique substitution pattern provides a gateway to novel molecular structures, particularly in the synthesis of biaryl compounds for pharmaceutical and material science applications. A thorough understanding of its properties, coupled with carefully executed synthetic and handling protocols, enables researchers to fully exploit its potential in creating next-generation chemical entities.

References

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Available at: [Link]

-

Theranostics. (n.d.). Supporting Information. Retrieved from [Link]

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. Retrieved from [Link]

-

Gomes, P. A. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5827. Available at: [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

- Google Patents. (n.d.). JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative.

-

ResearchGate. (2001). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Alonso, B., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 398. Available at: [Link]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

PubChem. (n.d.). [2-Cyano-5-(trideuteriomethoxy)phenyl]boronic acid. Retrieved from [Link]

-

Kulkarni, R. P., et al. (2022). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. STAR Protocols, 3(1), 101132. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. Retrieved from [Link]

-

ChemTik. (n.d.). 2-methyl-5-trifluoromethyl-phenylboronic acid. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1198181-40-6 [chemicalbook.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. 2-Cyano-4-(trifluoromethyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. nbinno.com [nbinno.com]

- 12. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]

- 13. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2-Cyano-3-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-Cyano-3-(trifluoromethyl)phenylboronic acid, a valuable building block in modern medicinal chemistry and materials science. The presence of both a cyano and a trifluoromethyl group on the phenylboronic acid scaffold imparts unique electronic properties and metabolic stability, making it a sought-after intermediate in the synthesis of complex molecular architectures. This document details a plausible and robust synthetic route, grounded in established chemical principles, and discusses the critical parameters and underlying causality for each experimental step.

Introduction: The Significance of a Multifunctional Building Block

Phenylboronic acids are indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The strategic functionalization of the phenyl ring allows for the introduction of diverse chemical motifs into target molecules. The title compound, this compound, is of particular interest due to its unique substitution pattern:

-

Trifluoromethyl (-CF₃) Group: This group is a bioisostere for larger alkyl groups but possesses strong electron-withdrawing properties. In drug design, its incorporation often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] The C-F bond's strength makes the group resistant to metabolic degradation, potentially prolonging a drug's half-life.[1]

-

Cyano (-C≡N) Group: The nitrile functionality is a versatile synthetic handle that can be converted into various other functional groups, including amines, carboxylic acids, and amides. Its electron-withdrawing nature also modulates the reactivity of the aromatic ring.

The ortho-relationship of the cyano group to the boronic acid moiety, combined with the adjacent trifluoromethyl group, creates a sterically and electronically distinct building block, enabling the synthesis of novel compounds in drug discovery and materials science.

Proposed Synthetic Pathway: A Two-Step Approach

This approach is predicated on the reliability of the Sandmeyer reaction for introducing a bromine atom and the efficiency of low-temperature lithium-halogen exchange for preparing functionalized aryllithium species, which are then trapped with a borate ester.

Experimental Protocols & Methodologies

PART 1: Synthesis of 2-Bromo-6-(trifluoromethyl)benzonitrile

The synthesis of this key intermediate is analogous to the Sandmeyer reaction used for preparing similar compounds like 2-bromo-6-fluorobenzonitrile.[3] The protocol involves the diazotization of an aniline precursor followed by a copper-catalyzed bromination.

Protocol:

-

Diazotization:

-

To a stirred solution of 48% hydrobromic acid (HBr) cooled to 0 °C in an ice-salt bath, add 2-amino-6-(trifluoromethyl)benzonitrile (1.0 equiv).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.5 equiv) in 48% HBr, and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution from the previous step to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to drive the reaction to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure 2-bromo-6-(trifluoromethyl)benzonitrile.

-

Causality and Experimental Rationale:

-

Low Temperature: The diazotization step is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures.

-

Copper(I) Bromide: CuBr acts as a catalyst in the Sandmeyer reaction to facilitate the displacement of the diazonium group (-N₂⁺) with a bromide ion.

-

Acidic Conditions: The strong acidic medium (HBr) is necessary for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the diazotizing agent.

PART 2: Synthesis of this compound

This transformation is achieved through a lithium-halogen exchange reaction, which is highly efficient for bromoarenes, followed by borylation. This method is preferred over a Grignard reaction to avoid potential side reactions with the nitrile group.[4]

Protocol:

-

Reaction Setup:

-

Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolve 2-bromo-6-(trifluoromethyl)benzonitrile (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

-

Lithium-Halogen Exchange:

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe or dropping funnel, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. Successful lithiation is indicated by a color change.

-

-

Borylation:

-

To the aryllithium species at -78 °C, add triisopropyl borate (B(O-iPr)₃, 1.2 equiv) dropwise.

-

After the addition, stir the mixture at -78 °C for an additional hour, then allow it to warm slowly to room temperature overnight.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl), adjusting the pH to approximately 1-2.

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.

-

Causality and Experimental Rationale:

-

Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react violently with water. All glassware must be dry, and anhydrous solvents are essential.

-

Low Temperature (-78 °C): The lithium-halogen exchange is typically performed at very low temperatures to prevent side reactions, such as the reaction of the highly reactive aryllithium intermediate with the solvent (THF) or other functional groups.

-

Triisopropyl Borate: This is the borylating agent. The aryllithium attacks the electrophilic boron atom. Triisopropyl borate is often preferred over trimethyl borate due to its lower propensity for forming boroxine anhydrides.

-

Acidic Work-up: The acidic work-up is crucial for hydrolyzing the initially formed lithium triisopropoxyborate salt to the desired boronic acid.

Data Summary & Reaction Parameters

The following table summarizes the key reagents and conditions for the proposed synthetic route.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Sandmeyer Reaction | 2-Amino-6-(trifluoromethyl)benzonitrile | 1. NaNO₂, HBr2. CuBr | H₂O / HBr | 0 °C to 60 °C | 60-75% (Est.) |

| 2 | Borylation | 2-Bromo-6-(trifluoromethyl)benzonitrile | 1. n-BuLi2. B(O-iPr)₃3. HCl (aq) | Anhydrous THF | -78 °C to RT | 70-85% (Est.) |

Estimated yields are based on analogous reactions reported in the literature.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[5] It allows for the efficient construction of C-C bonds, forming biaryl structures that are prevalent in pharmaceuticals and functional materials. The electron-withdrawing nature of both the cyano and trifluoromethyl groups can influence the electronic properties of the resulting biaryl system, making this an attractive building block for tuning molecular characteristics.

Conclusion

While a direct documented discovery of this compound was not identified, a robust and scientifically sound synthetic route has been proposed and detailed in this guide. By leveraging well-established methodologies such as the Sandmeyer reaction and low-temperature lithium-halogen exchange, this valuable synthetic intermediate can be prepared in a logical, multi-step process. The detailed protocols and discussion of experimental rationale provided herein offer a solid foundation for researchers and drug development professionals to synthesize and utilize this versatile building block in their synthetic endeavors.

References

-

A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. ACS Catalysis. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. youtube.com [youtube.com]

- 3. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

Introduction: The Structural and Functional Significance of 2-Cyano-3-(trifluoromethyl)phenylboronic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Cyano-3-(trifluoromethyl)phenylboronic acid

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. This compound (CAS No. 1198181-40-6)[1][2] has emerged as a particularly valuable reagent. Its utility is rooted in the unique combination of three key functional groups on a phenyl scaffold: a boronic acid, a nitrile (cyano), and a trifluoromethyl group.

The boronic acid moiety makes it a versatile participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of C-C bond formation in medicinal chemistry.[3] The trifluoromethyl (-CF₃) group is a bioisostere for various alkyl groups and is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[4][5][6] The cyano (-CN) group, a potent electron-withdrawing group, further modulates the electronic properties of the molecule and can serve as a synthetic handle or a key interaction point with biological targets.

Given its role as a high-value intermediate, rigorous structural confirmation is not merely a procedural step but a critical prerequisite for its successful application. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of this compound. We will delve into the interpretation of the spectral data, explain the rationale behind the experimental protocols, and present the information in a manner that is both comprehensive for the specialist and accessible for the broader scientific community.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For a compound like this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential to probe every part of the structure.

Causality in Experimental Choice: The Solvent

The choice of solvent is critical. While chloroform-d (CDCl₃) is common, boronic acids can dehydrate to form cyclic boroxine anhydrides. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it disrupts the hydrogen-bonding networks that favor boroxine formation and effectively solubilizes the polar boronic acid, leading to sharper, more reliable spectra. All data presented herein is based on expected values in DMSO-d₆ unless otherwise noted.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, connectivity, and electronic environment of protons. The aromatic region is particularly diagnostic.

-

Aromatic Protons (H4, H5, H6): The three protons on the phenyl ring exhibit a complex splitting pattern due to spin-spin coupling. The strong electron-withdrawing effects of the -CN and -CF₃ groups shift these protons significantly downfield. We anticipate three distinct signals, likely appearing as a triplet and two doublets (or more complex multiplets).

-

Boronic Acid Protons (-B(OH)₂): These protons typically appear as a broad singlet due to rapid chemical exchange with residual water in the solvent. The signal's position is highly variable and concentration-dependent. Addition of a drop of D₂O will cause the signal to disappear, confirming its assignment.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 - 8.5 | Broad s | 2H | B(OH)₂ |

| ~8.0 - 8.2 | d or m | 1H | Aromatic C-H |

| ~7.8 - 8.0 | t or m | 1H | Aromatic C-H |

| ~7.6 - 7.8 | d or m | 1H | Aromatic C-H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the phenyl ring carbons. The carbon attached to the boron atom (C1) is often broad or unobserved due to quadrupolar relaxation of the attached ¹¹B nucleus.[7]

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹J_CF).

-

Nitrile Carbon (-CN): This signal appears in a characteristic region for sp-hybridized carbons, typically around 115-120 ppm.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) | Assignment |

|---|---|---|

| ~167 | s | C-B(OH)₂ (often not observed) |

| ~135 - 140 | s | Aromatic C-H |

| ~130 - 135 | q | C-CF₃ |

| ~125 - 130 | s | Aromatic C-H |

| ~120 - 125 | q | C-CF₃ |

| ~115 - 120 | s | C≡N |

| ~110 - 115 | s | Aromatic C-CN |

¹⁹F NMR Spectroscopy

For any fluorinated compound, ¹⁹F NMR is indispensable. It offers high sensitivity and a wide chemical shift range, making it an excellent probe of the local electronic environment.

-

Trifluoromethyl Group (-CF₃): In a proton-decoupled spectrum, the three equivalent fluorine atoms of the -CF₃ group will produce a sharp singlet.[8] Its chemical shift provides a unique fingerprint confirming the presence and integrity of this crucial functional group. The chemical shift is typically referenced to an external standard like CFCl₃ or an internal one like trifluoroacetic acid (TFA).[9]

¹¹B NMR Spectroscopy

¹¹B NMR is highly specific for analyzing boron-containing compounds.[10] Its primary utility is to confirm the coordination state of the boron atom.

-

Trigonal Boronic Acid: For the sp²-hybridized, tricoordinate boron in a phenylboronic acid, a single, relatively broad signal is expected in the range of +27 to +33 ppm (relative to BF₃·OEt₂).[11][12] The broadness is due to efficient quadrupolar relaxation. The presence of a signal in this region is definitive proof of the boronic acid moiety.

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube is recommended to minimize the broad background signal from borosilicate glass tubes.[13]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned for all relevant nuclei (¹H, ¹³C, ¹⁹F, ¹¹B).

-

¹H Spectrum: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans for a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. An overnight acquisition may be necessary due to the low natural abundance of ¹³C and the presence of quaternary carbons.

-

¹⁹F Spectrum: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a very fast experiment due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.

-

¹¹B Spectrum: Acquire a one-dimensional ¹¹B spectrum. A wide spectral window should be used initially to locate the signal.

-

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₅ at 2.50 ppm for ¹H; DMSO-d₆ at 39.52 ppm for ¹³C) or an appropriate external standard.[14]

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound will display several characteristic absorption bands that serve as a molecular fingerprint.

-

O-H Stretch: A very broad and strong absorption band between 3200-3400 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching in the B(OH)₂ group.[15]

-

C-H Aromatic Stretch: Weak to medium sharp peaks appearing just above 3000 cm⁻¹ correspond to the C-H stretching of the aromatic ring.

-

C≡N Stretch: The nitrile group gives rise to a sharp, medium-intensity absorption band in the unique region of 2220-2260 cm⁻¹.[15] The presence of a peak here is strong evidence for the cyano group.

-

C-F Stretches: The C-F bonds of the trifluoromethyl group produce very strong and complex absorption bands in the 1100-1350 cm⁻¹ region. This is often the most intense feature in the fingerprint region.

-

B-O Stretch: A strong band around 1310-1380 cm⁻¹ is typically assigned to the B-O stretching vibration.[16]

-

C=C Aromatic Stretches: Multiple sharp bands of varying intensity between 1400-1600 cm⁻¹ are due to the carbon-carbon double bond stretching within the phenyl ring.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| 3200-3400 | Strong, Broad | O-H Stretch | Boronic Acid |

| ~3050 | Medium, Sharp | C-H Stretch | Aromatic |

| ~2230 | Medium, Sharp | C≡N Stretch | Nitrile |

| 1400-1600 | Medium, Sharp | C=C Stretch | Aromatic Ring |

| ~1350 | Strong | B-O Stretch | Boronic Acid |

| 1100-1350 | Very Strong | C-F Stretch | Trifluoromethyl |

Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Analysis: Identify the key absorption peaks and compare them to known functional group frequencies.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The compound has a monoisotopic mass of approximately 214.94 Da.[1] Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to see the protonated molecule [M+H]⁺ at m/z 215.95 or the deprotonated molecule [M-H]⁻ at m/z 213.93.

-

Boron Isotopic Pattern: A key feature is the natural isotopic abundance of boron: ~20% ¹⁰B and ~80% ¹¹B. This results in a characteristic isotopic pattern for any boron-containing ion, with a smaller peak at M-1 relative to the main peak (M), which helps to confirm the presence of a single boron atom.

-

Fragmentation: Under higher energy conditions (e.g., Electron Ionization or tandem MS), predictable fragmentation can occur, such as the loss of water (-18 Da) or hydroxyl radicals (-17 Da) from the boronic acid group.

Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase.

-

LC Method: Use a reverse-phase C18 column. A simple gradient method starting with high aqueous content (e.g., 95% water with 0.1% formic acid) and ramping to high organic content (e.g., 95% acetonitrile with 0.1% formic acid) is usually sufficient to elute the compound.

-

MS Method: Use an ESI source in both positive and negative ion modes for comprehensive analysis.

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Check the m/z value of the molecular ion and analyze its isotopic pattern to confirm the elemental formula.

Caption: General workflow for LC-MS analysis.

Conclusion: A Self-Validating Spectroscopic Profile

The structural integrity of this compound is comprehensively validated by the synergistic application of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle:

-

NMR confirms the precise arrangement of the carbon-hydrogen framework and the specific nature of the boron, fluorine, and carbon atoms.

-

IR provides rapid confirmation of all key functional groups (-OH, -C≡N, -CF₃, B-O).

-

MS verifies the exact molecular weight and elemental formula, confirming the compound's identity.

Together, these spectroscopic data form a self-validating system. The presence of the nitrile stretch in the IR corroborates the -CN signal in the ¹³C NMR. The molecular weight from MS is consistent with the atoms identified by NMR and IR. This rigorous, multi-faceted characterization ensures that researchers and drug developers can use this powerful building block with the highest degree of confidence in its identity and purity, paving the way for innovation in science and medicine.

References

-

Theranostics. Supporting Information. [Link]

-

Royal Society of Chemistry. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

National Institutes of Health (NIH). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC. [Link]

-

Semantic Scholar. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

ResearchGate. Infrared spectrum of 2-fluorophenylboronic acid in 0.1 M chloroform solution. [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

University of Ottawa. NMR Protocols. [Link]

-

ResearchGate. Infrared ion spectroscopy: New opportunities for small-molecule identification in mass spectrometry - A tutorial perspective. [Link]

-

ACS Publications. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes | JACS Au. [Link]

-

SpectraBase. 2-(Trifluoromethyl)phenylboronic acid - Optional[1H NMR] - Spectrum. [Link]

-

San Diego State University. 11B NMR Chemical Shifts. [Link]

-

National Institutes of Health (NIH). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]

-

ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

-

MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

-

ACS Publications. NMR Guidelines for ACS Journals. [Link]

-

National Institutes of Health (NIH). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. [Link]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]

-

PubMed. Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. [Link]

-

ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a.... [Link]

-

SpectraBase. 2-(Trifluoromethyl)phenylboronic acid - Optional[13C NMR] - Spectrum. [Link]

- Google Patents.

-

Master Organic Chemistry. IR Spectroscopy: 4 Practice Problems. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

National Institutes of Health (NIH). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection - PMC. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. [Link]

Sources

- 1. This compound CAS#: 1198181-40-6 [chemicalbook.com]

- 2. This compound,1198181-40-6-Amadis Chemical [amadischem.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. mdpi.com [mdpi.com]

- 13. NMR Protocols [nmr.chem.ucsb.edu]

- 14. pubsapp.acs.org [pubsapp.acs.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to 2-Cyano-3-(trifluoromethyl)phenylboronic Acid: Navigating Procurement and Application in Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and developing next-generation therapeutics. Arylboronic acids are foundational building blocks in this endeavor, largely due to their versatility in palladium-catalyzed cross-coupling reactions. Among these, 2-Cyano-3-(trifluoromethyl)phenylboronic acid (CAS No. 179942-76-2) presents a particularly interesting scaffold, combining the electron-withdrawing properties of both a nitrile and a trifluoromethyl group. This guide offers an in-depth perspective on the commercial availability, technical specifications, and practical application of this specialized reagent.

Introduction: The Strategic Value of a Multifunctional Reagent

This compound is a trifunctional aromatic building block. The spatial arrangement of the boronic acid, cyano, and trifluoromethyl groups offers a unique steric and electronic profile. The trifluoromethyl group can enhance metabolic stability, improve binding affinity, and increase lipophilicity of a drug candidate. The cyano group, a versatile synthetic handle, can be transformed into a variety of other functional groups or act as a hydrogen bond acceptor. The boronic acid moiety is, of course, the linchpin for carbon-carbon bond formation, most notably in the Suzuki-Miyaura coupling reaction.

The synthesis of cyanophenylboronic acids, particularly those with ortho-cyano groups, can be challenging. Standard preparations involving Grignard or organolithium reagents can be complicated by the reactivity of the nitrile functionality, often leading to lower yields. This inherent synthetic difficulty contributes to the specialized nature and often limited off-the-shelf availability of reagents like this compound.

Commercial Availability and Procurement

Unlike more common boronic acids, this compound is not typically held in large stock quantities by major chemical suppliers. Its procurement generally falls into the "research chemical" or "custom synthesis" categories. Researchers should anticipate the need to request quotes and should factor in longer lead times for synthesis and delivery.

Several chemical suppliers specialize in providing such advanced building blocks. While a direct product page may not always be available, the following companies are reputable sources for inquiry or custom synthesis of complex boronic acids.

| Supplier Type | Potential Vendors | Notes |

| Specialty Building Blocks | Apollo Scientific, AOBChem, BLDpharm | These suppliers often have extensive catalogs of novel reagents. It is advisable to search by the CAS number (179942-76-2) and inquire directly if not listed. |

| Custom Synthesis | WuXi AppTec, Pharmaron, Syngene | For larger quantities or GMP-grade material, contract research organizations (CROs) with strong chemistry services are the preferred route. |

Procurement Strategy:

-

Initial Inquiry: Contact specialty chemical suppliers with the CAS number, desired quantity, and required purity.

-

Request for Quote (RFQ): Be prepared to issue RFQs to multiple vendors to compare price and lead times.

-

Custom Synthesis: If the compound is not available from existing catalogs, engage with a custom synthesis provider. Provide a clear synthesis route if available, or request a proposal for route scouting and synthesis.

Technical Specifications and Handling

| Property | Typical Value/Information | Source/Rationale |

| CAS Number | 179942-76-2 | - |

| Molecular Formula | C₈H₅BF₃NO₂ | - |

| Molecular Weight | 214.94 g/mol | - |

| Appearance | White to off-white solid | Typical for crystalline boronic acids. |

| Purity | ≥95% (often by ¹H NMR and/or LC-MS) | Standard for research-grade chemicals. |

| Storage | Store at 2-8°C under an inert atmosphere. Keep dry. | Boronic acids are prone to dehydration to form boroxines. |

Safety and Handling:

Based on safety data for analogous compounds, this compound should be handled with care in a well-ventilated fume hood.[1][2][3][4][5]

-

Hazard Statements: Likely to be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[1]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Application in Suzuki-Miyaura Cross-Coupling

The primary application for this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. This reaction is a cornerstone of modern medicinal chemistry.[6][7][8]

The general catalytic cycle for the Suzuki-Miyaura coupling is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Reaction: Coupling of this compound with a generic aryl bromide (Ar-Br).

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Dioxane/Water 4:1, or DME)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

-

Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Catalyst Addition: Add the solvent system (e.g., Dioxane/Water, 4:1) via syringe, followed by the palladium catalyst. The choice of catalyst and solvent may need to be screened for optimal results.[9]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Conclusion